Myt1 Kinase Inhibition: PD173952 vs. PD0166285 Direct Potency Comparison
PD173952 inhibits Myt1 with a Ki of 8.1 nM [1]. In contrast, PD0166285—a Wee1 inhibitor frequently employed as an alternative G2 checkpoint abrogator—inhibits Myt1 with an IC50 of 72 nM, representing approximately 9-fold weaker Myt1 target engagement . For experiments requiring potent Myt1 inhibition with minimal Wee1 interference, PD173952 offers superior Myt1-directed potency while preserving the ability to inhibit Src family kinases that PD0166285 lacks.
| Evidence Dimension | Myt1 kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 8.1 nM (or IC50 = 8.1 nM) |
| Comparator Or Baseline | PD0166285: IC50 = 72 nM |
| Quantified Difference | Approximately 8.9-fold greater Myt1 inhibitory potency |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
Investigators studying Myt1-dependent G2/M checkpoint regulation require a tool compound with high Myt1 potency and quantifiable differentiation from Wee1 inhibitors; PD173952 provides this differentiation with 9-fold superior Myt1 inhibition relative to PD0166285.
- [1] MedChemExpress. PD173952 Product Datasheet. Myt1 Ki = 8.1 nM. View Source
